molecular formula C63H106O30 B1632502 Notoginsenoside S CAS No. 575446-95-6

Notoginsenoside S

Cat. No. B1632502
CAS RN: 575446-95-6
M. Wt: 1343.5 g/mol
InChI Key: AZIGQTILUNTIQH-RJLRDNOXSA-N
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Description

Notoginsenoside S is a compound isolated from Panax notoginseng . It is primarily used for research and development and is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of Notoginsenoside S involves complex biological processes. Differential transcriptome analysis is an effective method for gene selection of triterpene saponin biosynthetic pathways . Comparative transcriptome analysis of P. notoginseng roots and methyl jasmonate (MeJA)-induced roots revealed differentially expressed unigenes . Key genes in notoginsenoside biosynthesis, such as dammarenediol II synthase gene (DS) and squalene epoxidase gene (SE), were found to have significant correlation with certain transcription factors .


Molecular Structure Analysis

The molecular structure of Notoginsenoside S is complex. It has a molecular formula of C47H80O18 and a molecular weight of 933.13 . Further analysis of its structure can be done using techniques like HPLC-FT-ICR-MS .


Chemical Reactions Analysis

The chemical reactions involving Notoginsenoside S are complex and are often related to its biosynthesis. The phenylpropanoid biosynthesis pathway was found to be involved in not only the development of but also metabolic changes in P. notoginseng taproots .


Physical And Chemical Properties Analysis

Notoginsenoside S is a powder that is white to off-white in color . It is soluble in water at a concentration of 1 mg/mL, yielding a clear, colorless solution . It is stored at -20°C in powder form for up to 3 years, and at -80°C in solvent for up to 1 year .

Safety And Hazards

Notoginsenoside S can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling it .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3/t26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41+,42+,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53-,54+,55-,56-,57-,58-,60-,61+,62+,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIGQTILUNTIQH-RJLRDNOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H106O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346727
Record name Notoginsenoside S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Notoginsenoside S

CAS RN

575446-95-6
Record name Notoginsenoside S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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